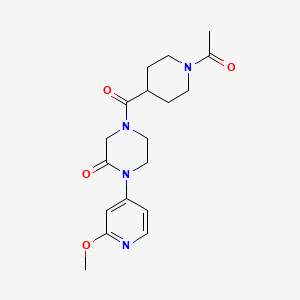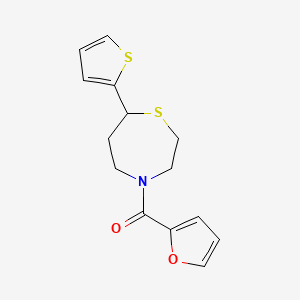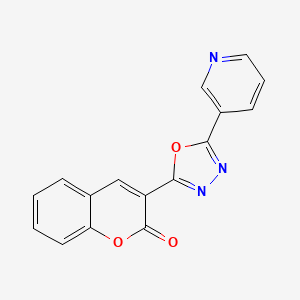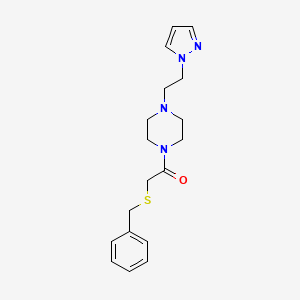
6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline, also known as DCFTQ, is an organic compound with a wide range of applications in the field of scientific research. DCFTQ is a fluorinated quinoxaline derivative, which is a type of heterocyclic aromatic compound. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO). DCFTQ is used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin in some organisms. It is also used as a fluorescent probe in biochemical assays and as an antifungal agent.
科学的研究の応用
Synthesis and Optical Properties
Research has explored the synthesis and characterization of tri-fluoromethyl substituted quinoxaline derivatives, which share structural similarities with 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline. These compounds exhibit unique optical properties such as absorption, emission, quantum yield, and Aggregation Induced Emission (AIE), influenced by electron-withdrawing and electron-donating units within their structure. The fluorescence and morphological characteristics of these compounds are potentially valuable for materials science, specifically in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).
Antimicrobial Activity
Quinoxaline derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents, offering insights into the relationships between molecular structure and antimicrobial efficacy (Ishikawa, Sugiyama, & Yokoyama, 2013).
Photophysical Properties
The photophysical studies of quinoxaline derivatives focus on their excited-state behaviors, such as excited-state intramolecular proton transfer (ESIPT), which result in dual emission patterns and large Stokes shifts. These properties are crucial for the development of advanced fluorescent probes and materials with applications in bioimaging and sensing technologies (Padalkar & Sekar, 2014).
Electronic Materials
Quinoxaline-based compounds, including those related to this compound, are of interest for their potential applications in electronic materials. Their synthesis, structural characterization, and the study of their electronic absorption and emission spectra can lead to the development of new materials for organic electronics and photonics applications (Koner & Ray, 2008).
特性
IUPAC Name |
6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl3F4N2O/c16-7-2-1-6(3-10(7)19)25-14-13(15(20,21)22)23-11-4-8(17)9(18)5-12(11)24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFSGVKYPBSYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl3F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2765817.png)
![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/no-structure.png)
![Benzenamine,2-[2-(dimethylamino)ethoxy]-4-fluoro-](/img/structure/B2765826.png)
![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)
![3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2765830.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)



